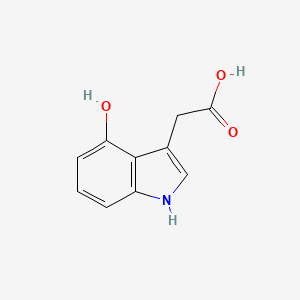

4-Hydroxyindole-3-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOSTOCJEXIQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427653 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56395-08-5 | |

| Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Endogenous Function of 4-Hydroxyindole-3-acetic acid: A Neuromodulatory Metabolite

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyindole-3-acetic acid (4-HIAA) is a primary metabolite of psilocin, the pharmacologically active compound derived from psilocybin.[1][2][3] While traditionally viewed as an inactive byproduct of psychedelic metabolism, emerging research has identified a distinct endogenous function for 4-HIAA within the central nervous system. This technical guide synthesizes the current understanding of 4-HIAA, detailing its metabolic origins, its ability to cross the blood-brain barrier, and its significant role as a neuromodulator of the serotonergic system. We present key experimental findings, quantitative data, and detailed protocols that underpin the current knowledge of 4-HIAA's function, particularly its influence on addiction-related behaviors. This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting neuropsychiatric disorders.

Introduction: From Metabolite to Modulator

This compound (4-HIAA) is an indole derivative structurally similar to the neurotransmitter serotonin and its main metabolite, 5-hydroxyindole-3-acetic acid (5-HIAA).[4][5] Historically, 4-HIAA has been characterized primarily as a urinary metabolite following the administration of psilocybin.[1][2] Psilocybin is rapidly dephosphorylated in the body to its active form, psilocin, which is then metabolized via several pathways.[2][3] One of these pathways, mediated by monoamine oxidase (MAO), leads to the formation of 4-HIAA.[1][2]

Contrary to the long-held assumption that it is an inactive metabolite, recent studies have demonstrated that 4-HIAA can cross the blood-brain barrier and exert direct effects within the brain.[6][7] Its most notable identified function is the modulation of the serotonin (5-HT) pathway in the nucleus accumbens (NAc), a critical brain region involved in reward, motivation, and addiction.[6][8] This discovery positions 4-HIAA not merely as a metabolic endpoint, but as a functionally significant molecule with potential therapeutic implications.

Metabolic Biosynthesis of 4-HIAA

The formation of 4-HIAA is a multi-step process beginning with the ingestion of psilocybin.

-

Dephosphorylation: Psilocybin, a prodrug, is rapidly dephosphorylated by alkaline phosphatase enzymes, primarily in the gut and liver, to yield the psychoactive compound, psilocin.[9]

-

Oxidative Deamination: Psilocin undergoes oxidative deamination catalyzed by monoamine oxidase A (MAO-A).[1][2] This reaction forms the unstable intermediate, 4-hydroxyindole-3-acetaldehyde.

-

Oxidation: The intermediate aldehyde is then oxidized by aldehyde dehydrogenase (ALDH) to form the stable final product, this compound (4-HIAA).[1]

This metabolic cascade is a key pathway for the clearance of psilocin from the body.

Endogenous Function: Neuromodulation in the Nucleus Accumbens

The primary endogenous function of 4-HIAA identified to date is its ability to modulate serotonergic activity in the nucleus accumbens (NAc) and consequently influence drug-seeking behavior.

Mechanism of Action

Research demonstrates that systemically administered 4-HIAA crosses the blood-brain barrier and alters 5-HT expression in the NAc.[6][7] This modulation of the local serotonin system appears to be the mechanism through which 4-HIAA exerts its behavioral effects. Unlike its parent compound psilocin, 4-HIAA has a negligible binding affinity for canonical serotonin receptors, indicating a different, likely indirect, modulatory mechanism. This suggests that 4-HIAA may influence the synthesis, release, or metabolism of serotonin within the NAc.

Effects on Methamphetamine-Induced Conditioned Place Preference

The most compelling evidence for 4-HIAA's function comes from studies using the Conditioned Place Preference (CPP) paradigm, a standard preclinical model for assessing the rewarding and motivational properties of drugs. In mouse models, treatment with 1 mg/kg of 4-HIAA was shown to:

-

Inhibit the acquisition of methamphetamine-induced CPP.[6][8]

-

Promote the extinction of a previously established CPP.[6][8]

-

Prevent the reinstatement (relapse) of methamphetamine-seeking behavior.[6][8]

These findings strongly suggest that 4-HIAA can attenuate the rewarding effects of methamphetamine by modulating serotonergic pathways in the NAc.[6][8]

Quantitative Data Summary

Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of psilocin and 4-HIAA in humans following oral administration of psilocybin.

| Parameter | Psilocin (PI) | 4-HIAA | Study Subjects | Dosage | Source |

| Peak Plasma Concentration (Cmax) | 8.2 ± 2.8 ng/mL | 150 ± 61 ng/mL | Healthy Volunteers (N=6) | 0.224 ± 0.02 mg/kg (oral PY) | [10][11] |

| Time to Peak (Tmax) | 105 ± 37 min | 113 ± 41 min | Healthy Volunteers (N=6) | 0.224 ± 0.02 mg/kg (oral PY) | [10][11] |

| Bioavailability (as psilocin) | 52.7 ± 20% | Not Reported | Healthy Volunteers (N=3) | Oral PY | [10][11] |

PY: Psilocybin

Behavioral Effects in Preclinical Models

This table outlines the dosage and observed effects of 4-HIAA in a mouse model of methamphetamine addiction.

| Compound | Dosage | Animal Model | Key Behavioral Outcome | Source |

| 4-HIAA | 1 mg/kg | C57BL/6 Mice | Inhibited acquisition, promoted extinction, and prevented reinstatement of methamphetamine-induced Conditioned Place Preference (CPP). | [6][8] |

| Methamphetamine | 1-2 mg/kg | C57BL/6 Mice | Induced robust Conditioned Place Preference (CPP). | [12] |

Experimental Protocols

Conditioned Place Preference (CPP) for Methamphetamine

This protocol provides a detailed methodology for assessing the effects of 4-HIAA on the rewarding properties of methamphetamine.

-

Apparatus: A three-compartment chamber. Two larger conditioning compartments are distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., smooth vs. textured floor) cues. A smaller, neutral central compartment allows access to both conditioning chambers.

-

Procedure:

-

Pre-Conditioning (Baseline Preference - Day 1): Mice are placed in the central compartment and allowed to freely explore all three compartments for a set duration (e.g., 15-30 minutes). The time spent in each compartment is recorded to establish any innate preference.

-

Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. An unbiased protocol is used.

-

Drug Pairing: On alternating days (e.g., 2, 4, 6, 8), mice receive an intraperitoneal (i.p.) injection of methamphetamine (e.g., 1 mg/kg) and are immediately confined to one of the conditioning compartments for 30-45 minutes.

-

Saline Pairing: On the other days (e.g., 3, 5, 7, 9), mice receive an i.p. injection of saline and are confined to the opposite compartment for the same duration.

-

4-HIAA Intervention: To test its effect on acquisition, a separate group of mice receives an i.p. injection of 4-HIAA (1 mg/kg) prior to the methamphetamine injection on drug-pairing days.

-

-

Post-Conditioning (Test - Day 10): Mice are placed back in the central compartment in a drug-free state and allowed to freely explore all three compartments, as in the pre-conditioning phase. The time spent in each compartment is recorded.

-

-

Data Analysis: A CPP score is calculated as the time spent in the drug-paired compartment during the test phase minus the time spent in the same compartment during the baseline phase. A significant increase in this score indicates a rewarding effect of the drug.

HPLC Analysis of 4-HIAA and Serotonin in Brain Tissue

This protocol describes a method for quantifying levels of 4-HIAA and 5-HT in brain tissue samples, such as the nucleus accumbens.

-

Sample Preparation:

-

Brain tissue (e.g., NAc) is rapidly dissected on ice, frozen in liquid nitrogen, and stored at -80°C.

-

Samples are homogenized in an ice-cold solution of 0.1 M perchloric acid (HClO4).

-

The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

The resulting supernatant is filtered through a 0.22 µm PVDF membrane filter to remove particulate matter.

-

-

Chromatography:

-

System: High-Performance Liquid Chromatography (HPLC) system coupled with an electrochemical detector (ECD).[13]

-

Column: A reverse-phase C18 column (e.g., Supelcosil LC-18DB) is typically used.[14]

-

Mobile Phase: An acidic buffer solution, such as a mixture of citric acid and sodium phosphate dibasic with a small percentage of methanol, adjusted to an acidic pH (e.g., 3.18).[14]

-

Detection: The electrochemical detector is set to an oxidative potential (e.g., +650 mV) suitable for the detection of indoleamines.[13][14]

-

-

Quantification:

-

Standard curves are generated using known concentrations of 4-HIAA and serotonin.

-

The concentration of each analyte in the brain tissue samples is determined by comparing the peak areas from the sample chromatograms to the standard curve.

-

Conclusion and Future Directions

The characterization of this compound has evolved from its identification as a simple metabolite to its recognition as a neuroactive modulator with a distinct functional profile. Evidence strongly supports its ability to cross the blood-brain barrier and influence the serotonergic system within the nucleus accumbens, thereby attenuating the rewarding effects of methamphetamine in preclinical models.

For researchers, scientists, and drug development professionals, 4-HIAA represents a novel avenue of investigation. Its unique mechanism, distinct from direct receptor agonism, offers a potential new strategy for developing therapeutics for substance use disorders. Future research should focus on elucidating the precise molecular targets of 4-HIAA within the NAc, exploring its effects on other neurotransmitter systems, and evaluating its therapeutic potential in a wider range of neuropsychiatric conditions. A thorough understanding of its pharmacokinetics, safety profile, and endogenous production in the absence of exogenous psilocybin will be critical for translating these foundational findings into clinical applications.

References

- 1. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. mdpi.com [mdpi.com]

- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Psilocybin - Wikipedia [en.wikipedia.org]

- 10. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Measurements of the Tissue Content of Serotonin and its Metabolite [bio-protocol.org]

- 14. academic.oup.com [academic.oup.com]

The Emerging Neuroactivity of 4-Hydroxyindole-3-acetic acid: A Technical Guide to its Biological Profile in Neuronal Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyindole-3-acetic acid (4-OH-IAA), also known as 4-HIAA, has long been recognized as a primary metabolite of psilocin, the active psychoactive compound derived from psilocybin.[1][2][3][4] Historically considered an inactive byproduct, recent groundbreaking research has revealed that 4-OH-IAA is a neuroactive molecule capable of crossing the blood-brain barrier and directly modulating central serotonergic pathways.[5][6][7] This discovery, coupled with the established neuroprotective properties of structurally related indole-acetic acids, positions 4-OH-IAA as a compound of significant interest for therapeutic development in neurology and psychiatry. This technical whitepaper provides a comprehensive overview of the known biological activities of 4-OH-IAA, presents hypothesized neuroprotective mechanisms based on current evidence, and offers a detailed experimental framework to guide future research into its therapeutic potential.

Metabolism and Pharmacokinetics

4-OH-IAA is the final product in the primary metabolic pathway of psilocybin. The process begins with the rapid dephosphorylation of psilocybin to its active form, psilocin, by alkaline phosphatases. Subsequently, psilocin undergoes oxidative deamination, a two-step process catalyzed by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), to form 4-OH-IAA.[2]

Human pharmacokinetic studies following oral administration of psilocybin have successfully quantified 4-OH-IAA in plasma, confirming it as a significant metabolite.[1][2] While psilocin levels peak and decline relatively quickly, 4-OH-IAA appears in the plasma, reaching its maximum concentration around the same time as psilocin.[1]

| Parameter | Psilocin (PI) | This compound (4-OH-IAA) | Source |

| Oral Psilocybin Dose | 0.224 +/- 0.02 mg/kg | 0.224 +/- 0.02 mg/kg | [1] |

| Peak Plasma Conc. (Cmax) | 8.2 +/- 2.8 ng/mL | 150 +/- 61 ng/mL | [1] |

| Time to Cmax (Tmax) | 105 +/- 37 min | 113 +/- 41 min | [1] |

| Bioavailability (of PI) | 52.7 +/- 20% | Not Determined | [1] |

| Elimination Half-life (t1/2) | ~2.3 - 3 hours | Not Determined | [2] |

Table 1: Summary of Human Pharmacokinetic Parameters for Psilocin and 4-OH-IAA following Oral Psilocybin Administration.

Crucially, recent preclinical studies have demonstrated that 4-OH-IAA can cross the blood-brain barrier in mice, a prerequisite for direct activity within the central nervous system.[5][7] This finding fundamentally shifts the perspective on 4-OH-IAA from a simple peripheral metabolite to a potentially key contributor to the overall neurobiological effects of psilocybin administration.

Established Biological Activity: Modulation of the Serotonin System

The first direct evidence of 4-OH-IAA's central activity comes from a 2025 study investigating its effects on methamphetamine-induced conditioned place preference (CPP) in mice.[5][6] This research demonstrated that systemic administration of 4-OH-IAA (1 mg/kg) effectively blocked the acquisition of CPP, promoted its extinction, and inhibited reinstatement of drug-seeking behavior.[5][6]

The mechanism underlying this behavioral effect was linked to the modulation of the serotonin (5-HT) system. Methamphetamine administration alone led to a significant depletion of 5-HT in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).[5] Pre-treatment with 4-OH-IAA significantly augmented the 5-HT levels in the NAc of methamphetamine-treated animals, suggesting a targeted modulatory effect on this key reward-processing brain region.[5]

| Brain Region | Treatment Group | Relative 5-HT Level (vs. Saline) | Statistical Significance (vs. METH) | Source |

| Prefrontal Cortex (PFC) | METH | Decreased | - | [5] |

| METH + 4-OH-IAA | Decreased | No significant difference | [5] | |

| Nucleus Accumbens (NAc) | METH | Decreased | - | [5] |

| METH + 4-OH-IAA | Significantly Increased | p < 0.05 | [5] | |

| Ventral Tegmental Area (VTA) | METH | Decreased | - | [5] |

| METH + 4-OH-IAA | Decreased | No significant difference | [5] |

Table 2: Summary of the Effects of 4-OH-IAA (1 mg/kg) on Serotonin (5-HT) Levels in Key Brain Regions of Methamphetamine (METH)-Treated Mice. Data interpreted from Wu et al., 2025.[5]

Hypothesized Neuroprotective Activities

Beyond direct neuromodulation, the chemical structure of 4-OH-IAA strongly suggests it may share the neuroprotective properties observed in other endogenous indole-acetic acids, such as Indole-3-acetic acid (IAA) and Indole-3-propionic acid (IPA).

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative and psychiatric disorders. Structurally similar molecules like IPA are known to be potent hydroxyl radical scavengers, while IAA has been shown to protect neurons from drug-induced neurotoxicity by mitigating oxidative stress and inflammation.[8][9][10][11]

It is hypothesized that 4-OH-IAA, by virtue of its hydroxylated indole ring, can act as a direct antioxidant, neutralizing reactive oxygen species (ROS). Furthermore, it may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway, which has been demonstrated for IAA.[8][9]

Modulation of Apoptosis

Neuronal apoptosis, or programmed cell death, is the final common pathway in many neurodegenerative diseases. The intrinsic apoptotic pathway is governed by the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins, culminating in the activation of executioner caspases like caspase-3. By quenching oxidative stress and inhibiting inflammation, 4-OH-IAA could indirectly prevent the initiation of apoptosis.

Moreover, it may directly promote cell survival by activating pro-survival signaling pathways such as the PI3K/Akt pathway, which is a central node for neuronal survival and is known to be modulated by other neuroprotective indole compounds.

Proposed Experimental Framework for Future Investigation

To validate these hypotheses and fully characterize the neurobiological profile of 4-OH-IAA, a structured experimental approach is required.

Detailed Experimental Protocols

Protocol 4.1.1: Assessment of Neuroprotection using MTT Assay

-

Cell Plating: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat cells with varying concentrations of 4-OH-IAA (e.g., 1 µM to 100 µM) for 2 hours.

-

Induction of Toxicity: Add a neurotoxic insult, such as hydrogen peroxide (H₂O₂, 100 µM), to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 4.1.2: Measurement of Intracellular ROS using DCFDA

-

Cell Treatment: Follow steps 1-4 from the MTT protocol in a black, clear-bottom 96-well plate.

-

Loading: After the 24-hour incubation, wash the cells with warm PBS and load them with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Protocol 4.1.3: Western Blot for Signaling Proteins

-

Cell Lysis: Culture and treat cells in 6-well plates. After treatment, wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Data for In Vitro Neuroprotection

The following table presents hypothetical data to illustrate expected outcomes if 4-OH-IAA possesses neuroprotective properties against an oxidative insult.

| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (RFU) | Caspase-3/7 Activity (RLU) |

| Control (Vehicle) | 100 ± 5.2 | 1500 ± 110 | 850 ± 95 |

| H₂O₂ (100 µM) | 45 ± 4.1 | 8500 ± 450 | 4500 ± 320 |

| H₂O₂ + 4-OH-IAA (1 µM) | 52 ± 3.8 | 7200 ± 380 | 3800 ± 290 |

| H₂O₂ + 4-OH-IAA (10 µM) | 75 ± 6.0 | 4100 ± 250 | 2100 ± 180 |

| H₂O₂ + 4-OH-IAA (50 µM) | 92 ± 4.9 | 1800 ± 150 | 1100 ± 115 |

Table 3: Hypothetical data demonstrating a dose-dependent neuroprotective effect of 4-OH-IAA against hydrogen peroxide (H₂O₂)-induced toxicity in a neuronal cell line. RFU = Relative Fluorescence Units; RLU = Relative Luminescence Units.

Conclusion and Future Directions

The classification of this compound is undergoing a critical revision. No longer a mere metabolic afterthought, it has emerged as a brain-penetrant, centrally active molecule that modulates the serotonin system and exhibits therapeutic potential in preclinical models of addiction.[5][6] The strong structural and functional analogies to other neuroprotective indole compounds suggest a much broader range of activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects.

The path forward requires a rigorous, systematic investigation to:

-

Define its pharmacological profile: Comprehensively screen 4-OH-IAA against a wide panel of CNS receptors and transporters to identify its primary molecular targets.

-

Validate its neuroprotective effects: Utilize in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's and Alzheimer's, to confirm its hypothesized antioxidant and anti-apoptotic properties.

-

Elucidate downstream signaling: Uncover the specific intracellular signaling cascades modulated by 4-OH-IAA to understand its precise mechanism of action.

The exploration of 4-OH-IAA opens a new and exciting chapter in neuropharmacology. It holds the promise of being a novel therapeutic agent and may also contribute to a more complete understanding of the long-term neurobiological changes associated with psilocybin administration.

References

- 1. Determination of psilocin and this compound in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Psilocin: A Technical Guide to the Synthesis of 4-Hydroxyindole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocybin, a naturally occurring psychedelic prodrug found in mushrooms of the Psilocybe genus, has garnered significant attention for its therapeutic potential in treating various mental health disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin. The psychoactive effects of psilocin are primarily attributed to its interaction with serotonin receptors in the brain. However, the metabolic fate of psilocin extends beyond its psychoactivity, leading to the formation of several metabolites, with 4-hydroxyindole-3-acetic acid (4-HIAA) being a major end-product. Understanding the enzymatic cascade responsible for the conversion of psilocin to 4-HIAA is crucial for a comprehensive pharmacokinetic and pharmacodynamic characterization of psilocybin, informing drug development, and ensuring safety and efficacy in clinical applications.

This in-depth technical guide delineates the synthesis pathway of this compound from psilocin, providing a detailed overview of the involved enzymes, experimental protocols for studying this metabolic conversion, and a summary of relevant quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the metabolism and disposition of psilocybin and its metabolites.

The Synthesis Pathway from Psilocin to this compound

The metabolic conversion of psilocin to this compound is a two-step enzymatic process primarily occurring in the liver. This pathway is analogous to the metabolism of the endogenous neurotransmitter serotonin[1][2].

Step 1: Oxidative Deamination of Psilocin to 4-Hydroxyindole-3-acetaldehyde

The initial step involves the oxidative deamination of psilocin, catalyzed predominantly by Monoamine Oxidase A (MAO-A) [1][3][4]. This reaction converts psilocin into the unstable intermediate metabolite, 4-hydroxyindole-3-acetaldehyde (4-HIA) [3][4][5].

Step 2: Oxidation of 4-Hydroxyindole-3-acetaldehyde to this compound

The intermediate, 4-HIA, is subsequently oxidized to the stable, final metabolite, this compound (4-HIAA). This oxidation is carried out by cytosolic enzymes, primarily Aldehyde Dehydrogenase (ALDH) and to a lesser extent, Aldehyde Oxidase (AO) [3][4].

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism of psilocin to 4-HIAA, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Metabolism of Psilocin in Human Liver Microsomes (HLM)

| Parameter | Value | Reference |

| Psilocin concentration | 1000 nM | [6] |

| HLM concentration | 0.2 mg/mL | [6] |

| Incubation time | 240 min | [6] |

| Psilocin metabolized | ~29% | [6] |

| 4-HIAA formation (at 240 min) | 8.5 ± 3.8 nM | [6] |

| 4-HTP formation (at 240 min) | 25.3 ± 6.0 nM | [6] |

Table 2: In Vitro Metabolism of Psilocin by Recombinant MAO-A

| Parameter | Value | Reference |

| Psilocin concentration | 1000 nM | [6] |

| Recombinant MAO-A concentration | 0.05 mg/mL | [6] |

| Incubation time | 300 min | [6] |

| 4-HIAA formation (at 300 min) | 20.1 ± 2.8 nM | [6] |

| 4-HTP formation (at 300 min) | 16.9 ± 2.9 nM | [6] |

Table 3: Pharmacokinetic Parameters of Psilocin and 4-HIAA in Humans after Oral Psilocybin Administration

| Parameter | Psilocin | 4-HIAA | Reference |

| Tmax (Time to peak concentration) | ~2.5 h | ~2.5 h | [5] |

| Elimination Half-life (t1/2) | 2-3 h | Not specified | [5] |

| Peak Plasma Concentration (Cmax) after 25 mg psilocybin | 15-20 ng/mL | Not specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound synthesis pathway from psilocin.

1. In Vitro Metabolism of Psilocin using Human Liver Microsomes (HLM)

This protocol is adapted from the methodology described by Thomann et al. (2024)[6].

-

Objective: To determine the metabolic fate of psilocin when incubated with human liver microsomes and to quantify the formation of its metabolites, including 4-HIAA.

-

Materials:

-

Psilocin

-

Pooled human liver microsomes (HLM)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., psilocin-d10)

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of psilocin in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentration (e.g., 1000 nM) in 0.1 M phosphate buffer.

-

In a microcentrifuge tube, combine the psilocin solution with the NADPH regenerating system.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed suspension of HLM (final concentration, e.g., 0.2 mg/mL).

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 30, 60, 120, 180, and 240 minutes).

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Analyze the samples for the depletion of psilocin and the formation of 4-HIAA and other metabolites.

-

2. In Vitro Metabolism of Psilocin using Recombinant MAO-A

This protocol is also adapted from Thomann et al. (2024)[6].

-

Objective: To specifically assess the role of MAO-A in the metabolism of psilocin and the formation of 4-HIA and subsequently 4-HIAA.

-

Materials:

-

Psilocin

-

Recombinant human MAO-A

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., psilocin-d10)

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of psilocin and dilute to the desired final concentration (e.g., 1000 nM) in 0.1 M phosphate buffer.

-

In a microcentrifuge tube, pre-warm the psilocin solution at 37°C for 5 minutes.

-

Initiate the reaction by adding a pre-warmed solution of recombinant human MAO-A (final concentration, e.g., 0.05 mg/mL).

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 60, 120, 180, 240, and 300 minutes).

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard.

-

Process the samples as described in the HLM protocol (vortex, centrifuge, and collect supernatant).

-

Analyze the samples by LC-MS/MS for psilocin depletion and 4-HIAA formation.

-

3. Quantification of Psilocin and 4-HIAA in Plasma by LC-MS/MS

This protocol is based on the method described by Kolaczynska et al. (2021)[5].

-

Objective: To accurately quantify the concentrations of psilocin and 4-HIAA in human plasma samples.

-

Materials:

-

Human plasma samples

-

Psilocin and 4-HIAA analytical standards

-

Psilocin-d10 and Tryptophan-d5 (internal standards)

-

Methanol (ice-cold)

-

LC-MS/MS system with a C18 analytical column

-

-

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the internal standards (psilocin-d10 and tryptophan-d5).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vial for injection.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate psilocin, 4-HIAA, and internal standards.

-

Flow Rate: A typical flow rate for UPLC.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode for psilocin and negative mode for 4-HIAA.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Psilocin: Monitor the specific parent-to-daughter ion transition.

-

4-HIAA: Monitor the specific parent-to-daughter ion transition.

-

Internal Standards: Monitor their respective transitions.

-

-

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of psilocin and 4-HIAA.

-

Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.

-

-

Conclusion

The metabolic transformation of psilocin to this compound via the intermediate 4-hydroxyindole-3-acetaldehyde is a key pathway in the disposition of psilocybin. This process, driven by the sequential action of monoamine oxidase A and aldehyde-metabolizing enzymes, is fundamental to understanding the complete pharmacokinetic profile of this promising therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the nuances of psilocin metabolism, explore potential drug-drug interactions, and ultimately contribute to the safe and effective development of psilocybin-based therapies. Further research is warranted to fully characterize the kinetics of the enzymes involved, particularly the conversion of 4-HIA to 4-HIAA, and to elucidate the full spectrum of psilocin's metabolic products and their physiological relevance.

References

- 1. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxyindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability profile of 4-Hydroxyindole-3-acetic acid (4-HIAA). As a key metabolite of psilocybin and its active form, psilocin, understanding the physicochemical characteristics of 4-HIAA is crucial for pharmacokinetic studies, analytical method development, and overall drug development programs involving psychedelic compounds.

Core Chemical Properties

This compound is an analytical reference standard categorized as a tryptamine.[1] It is a metabolite of psilocybin and psilocin.[1] The fundamental chemical and physical properties of 4-HIAA are summarized below.

Structure and Identification

-

IUPAC Name: 2-(4-hydroxy-1H-indol-3-yl)acetic acid[2]

-

Synonyms: 4-HIAA, 4-hydroxy Indole-3-yl-acetic Acid[1]

-

Molecular Weight: 191.18 g/mol [2]

-

Appearance: Crystalline solid[1]

Physicochemical Data

Quantitative physicochemical data for this compound is presented in Table 1. It is important to note that while experimental data for solubility is available, specific experimental values for the melting point and pKa of the 4-hydroxy isomer are not readily found in the reviewed literature. For comparative context, values for the closely related isomer 5-Hydroxyindole-3-acetic acid (5-HIAA) and the parent compound Indole-3-acetic acid (IAA) are provided.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Hydroxyindole-3-acetic acid (for comparison) | Indole-3-acetic acid (for comparison) |

| Molecular Weight ( g/mol ) | 191.18[2] | 191.18 | 175.18[3] |

| Melting Point (°C) | Data not available | 161 - 163 | 168.5[3] |

| pKa | Data not available | Not specified | Not specified |

| UV λmax (nm) | 223, 268 | Not specified | Not specified |

| Solubility | |||

| DMF | 25 mg/mL[1] | ~25 mg/mL | Not specified |

| DMSO | 25 mg/mL[1] | ~25 mg/mL | Soluble |

| Ethanol | 25 mg/mL[1] | ~25 mg/mL | 50 mg/mL |

| PBS (pH 7.2) | 0.1 mg/mL[1] | ~0.1 mg/mL | Not specified |

| Water | Data not available | 24 mg/mL[4] | 1.5 mg/mL[3] |

Chemical Stability and Degradation

The stability of 4-HIAA is a critical parameter for the accurate quantification in biological matrices and for its use as a reference standard.

Storage and Long-Term Stability

When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1] For solutions in organic solvents like DMSO or ethanol, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[5] Aqueous solutions are less stable and it is not recommended to store them for more than one day.

Degradation Pathways

4-HIAA is the final oxidative product in one of the major metabolic routes of psilocin. This pathway highlights the inherent susceptibility of the indole core to enzymatic oxidation. The indole ring system, in general, is known to be sensitive to strong oxidizing agents, acidic conditions, and high-intensity UV light.

Metabolic Formation: The formation of 4-HIAA from psilocin involves oxidative deamination. This process is catalyzed primarily by monoamine oxidase (MAO-A) and aldehyde dehydrogenase enzymes in the liver.

Caption: Metabolic pathway of psilocybin to its primary metabolites.

Forced Degradation Profile (Anticipated): While specific quantitative forced degradation studies for 4-HIAA are not available in the reviewed literature, the known chemistry of indole-3-acetic acid derivatives allows for a qualitative prediction of its stability under stress conditions.

-

Acidic Conditions: The indole ring is susceptible to polymerization and degradation under strong acidic conditions.

-

Basic Conditions: Generally more stable than in acidic conditions, but hydrolysis of potential esters or amides, if present as impurities, could occur.

-

Oxidative Conditions: The indole nucleus, particularly the pyrrole ring, is prone to oxidation. The phenolic hydroxyl group also increases susceptibility to oxidation, potentially forming quinone-like structures.

-

Thermal Stress: Indole acetic acids can be susceptible to decarboxylation at elevated temperatures, which would lead to the formation of 4-hydroxyskatole.

-

Photostability: Compounds with an indole ring are often light-sensitive and can degrade upon exposure to UV radiation. The product should be stored protected from light.

Experimental Protocols

Detailed experimental protocols are essential for ensuring the consistency and accuracy of research findings. Below are representative methodologies for the analysis and stability testing of 4-HIAA.

Quantification in Human Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies. The following is a summary of a published protocol for the simultaneous quantification of psilocin and 4-HIAA.

-

Objective: To accurately measure the concentration of 4-HIAA in human plasma samples.

-

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation using a strong organic solvent like methanol. This step removes larger protein molecules that can interfere with the analysis.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A C18 analytical column is typically used to separate 4-HIAA from other plasma components based on its polarity.

-

Mass Spectrometric Detection: The separated analyte is then introduced into a mass spectrometer. 4-HIAA is typically detected using multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode, which provides high selectivity and sensitivity.

-

-

Validation Parameters: The method should be validated for accuracy, precision, recovery, matrix effects, and stability under various conditions (e.g., freeze-thaw cycles, short-term room temperature storage). For instance, one study demonstrated that plasma samples containing 4-HIAA were stable for at least three freeze-thaw cycles and for up to 8 hours at room temperature.[6]

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating method (SIM) is an analytical procedure used to detect changes in the drug substance over time. Developing a SIM requires performing forced degradation studies to generate potential degradation products and demonstrate that the analytical method can separate them from the intact substance.

-

Objective: To develop and validate a stability-indicating assay and to identify potential degradation pathways for 4-HIAA.

-

General Workflow:

Caption: General workflow for forced degradation studies.

-

Detailed Protocol:

-

Preparation of Samples: Prepare solutions of 4-HIAA in a suitable solvent system (e.g., methanol-water).

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a specified period. Neutralize the sample before analysis.

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) and heat. Neutralize before analysis.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Photodegradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be stored under the same conditions.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution, with photodiode array (PDA) detection).

-

Validation: The method's specificity is demonstrated if all degradation product peaks are baseline-resolved from the main 4-HIAA peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the analyte peak in the presence of its degradants.

-

This comprehensive guide provides a foundational understanding of the chemical properties and stability of this compound. For drug development professionals, this information is vital for designing robust analytical methods, establishing appropriate storage conditions, and interpreting pharmacokinetic data. Further experimental studies are warranted to fill the existing gaps in physicochemical data, particularly concerning the melting point, pKa, and a quantitative forced degradation profile.

References

- 1. 4-hydroxyphenyl acetic acid, 156-38-7 [thegoodscentscompany.com]

- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacology of 4-Hydroxyindole-3-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyindole-3-acetic acid (4-HIAA) is a primary metabolite of psilocin, the pharmacologically active compound derived from psilocybin.[1][2] While the psychoactive effects of psilocin are well-documented, the independent pharmacological activities of its metabolites, such as 4-HIAA, are an emerging area of research. This technical guide provides a comprehensive overview of the currently available in vivo data on the pharmacological effects of 4-HIAA, with a focus on its central nervous system activity and pharmacokinetics. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this indole compound.

Pharmacokinetic Profile

The in vivo disposition of 4-HIAA has been characterized in both human and murine models, primarily in the context of psilocybin administration. 4-HIAA is formed from psilocin through oxidative deamination, a reaction catalyzed by monoamine oxidase A (MAO-A).[3][4]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of 4-HIAA observed in vivo.

Table 1: Pharmacokinetics of 4-HIAA in Humans Following Oral Psilocybin Administration [3][5][6]

| Parameter | Value | Notes |

| Peak Plasma Concentration (Cmax) | 150 ± 61 ng/mL | Following oral administration of 0.224 ± 0.02 mg/kg psilocybin. |

| Time to Peak Concentration (Tmax) | 113 ± 41 min | Following oral administration of psilocybin. |

| Elimination Half-life (t½) | 1.7–2.4 h | - |

Table 2: Pharmacokinetics of 4-HIAA in Mice Following Oral Psilocybin Administration [4]

| Parameter | Value | Notes |

| Peak Plasma Concentration (Cmax) | 84.9 ± 17.7 ng/mL | - |

| Time to Peak Concentration (Tmax) | 0.30 ± 0.11 h | - |

Metabolic Pathway

The metabolic conversion of psilocybin to 4-HIAA is a multi-step process. Psilocybin is first dephosphorylated to psilocin, which is then metabolized to 4-HIAA.

In Vivo Pharmacological Effects

Current in vivo research has primarily focused on the effects of 4-HIAA on the central nervous system, particularly its potential to modulate the behavioral effects of psychostimulants.

Modulation of Methamphetamine-Induced Behaviors in Mice

A key study demonstrated that 4-HIAA can cross the blood-brain barrier and attenuate the behavioral effects of methamphetamine (METH) in mice.[1][2][7]

Table 3: Behavioral Effects of 4-HIAA (1 mg/kg, i.p.) in Mice [1][2]

| Behavioral Paradigm | Effect of 4-HIAA |

| METH-Induced Conditioned Place Preference (CPP) | Inhibited acquisition, promoted extinction, and inhibited reinstatement. |

| METH-Induced Hyperactivity | Significantly attenuated. |

| Novel Object Recognition | No significant effect on cognitive function in this test. |

These behavioral effects are associated with the modulation of the serotonin (5-HT) pathway in the nucleus accumbens.[1][2]

Experimental Protocols

This protocol is designed to assess the rewarding effects of a drug and the potential of a test compound to block those effects.

Animals: Male C57BL/6 mice.[8]

Apparatus: A two-chambered CPP box with distinct visual and tactile cues in each chamber.

Procedure:

-

Pre-conditioning Phase (Day 1): Mice are allowed to freely explore both chambers to determine initial preference.

-

Conditioning Phase (Days 2-9):

-

On alternate days, mice receive an injection of saline and are confined to one chamber for 45 minutes.

-

On the other days, mice receive an injection of METH (dose-dependent) and are confined to the other chamber.

-

For the intervention group, 4-HIAA (1 mg/kg, i.p.) is administered 30 minutes prior to the METH injection.[2]

-

-

Test Phase (Day 10): Mice are allowed to freely explore both chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the METH-paired chamber indicates a conditioned place preference.

-

Extinction and Reinstatement: Following the test phase, daily sessions without the drug are conducted to extinguish the preference. A priming dose of METH can be used to test for reinstatement of the preference.

Effects on Oxidative Stress and Inflammation

To date, there is a notable lack of in vivo studies directly investigating the effects of this compound on markers of oxidative stress or inflammation. While some research has explored the antioxidant and anti-inflammatory properties of related indole compounds, these findings cannot be directly extrapolated to 4-HIAA. Further research is warranted to elucidate the potential role of 4-HIAA in these physiological processes.

Conclusion and Future Directions

The available in vivo evidence suggests that this compound is a pharmacologically active metabolite of psilocin that can cross the blood-brain barrier and modulate the behavioral effects of methamphetamine through interactions with the serotonergic system. Its pharmacokinetic profile indicates relatively rapid absorption and elimination.

Future in vivo research should aim to:

-

Elucidate the specific molecular targets of 4-HIAA within the central nervous system.

-

Investigate a broader range of behavioral effects beyond addiction models.

-

Conduct dedicated studies to determine its potential anti-inflammatory and antioxidant properties in relevant animal models.

-

Perform comprehensive safety and toxicology assessments.

A deeper understanding of the in vivo pharmacology of 4-HIAA will be crucial in evaluating its potential therapeutic applications, independent of its precursor, psilocin.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity [frontiersin.org]

- 4. Psychedelics as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Psilocybin to 4-Hydroxyindole-3-Acetic Acid (4-HIAA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of psilocybin, with a primary focus on its conversion to the major metabolite, 4-hydroxyindole-3-acetic acid (4-HIAA). Psilocybin, a prodrug, is rapidly dephosphorylated in vivo to its pharmacologically active metabolite, psilocin.[1][2][3][4][5][6][7][8] The subsequent metabolism of psilocin is a critical area of research for understanding its pharmacokinetic profile and potential drug-drug interactions.

Metabolic Pathway of Psilocybin to 4-HIAA

The conversion of psilocybin to 4-HIAA is a multi-step enzymatic process. Following the initial dephosphorylation of psilocybin to psilocin, the primary pathway leading to 4-HIAA involves oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A).[1][2][4][5][6][7][8][9] This reaction forms an unstable intermediate, 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) and potentially aldehyde oxidase (AO) to yield the stable and excretable metabolite, 4-HIAA.[3][6][7]

While MAO-A is the principal enzyme in this pathway, cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, also play a significant role in the overall metabolism of psilocin, leading to other metabolites and contributing to its clearance.[1][2][4][5][7][8][10] However, the direct conversion of psilocin to 4-HIAA is primarily mediated by MAO-A.

Quantitative Data from In Vitro Metabolism Studies

The following tables summarize key quantitative findings from in vitro studies on psilocin metabolism. These experiments typically utilize human liver microsomes (HLM), which contain a mixture of drug-metabolizing enzymes, or specific recombinant enzymes to elucidate the role of individual enzymes.

Table 1: Psilocin Metabolism in Human Liver Microsomes (HLM)

| Parameter | Value | Incubation Time | Initial Psilocin Concentration | Reference |

| Psilocin Metabolized | ~29% | 240 min | 1000 nM | [1][3] |

| 4-HIAA Formation | Detected | 240 min | 1000 nM | [1][4][9] |

| 4-Hydroxytryptophol (4-HTP) Formation | Detected | 240 min | 1000 nM | [1][4][9] |

Table 2: Psilocin Metabolism by Recombinant Enzymes

| Enzyme | % Psilocin Metabolized | Incubation Time | Initial Psilocin Concentration | Key Findings | Reference |

| CYP2D6 | ~100% | 240 min | 1000 nM | Extensively metabolizes psilocin. | [1][3] |

| CYP3A4 | ~40% | 240 min | 1000 nM | Significantly contributes to psilocin metabolism. | [1][3] |

| MAO-A | Minimal | Not specified | 1000 nM | Transforms psilocin into minimal amounts of 4-HIAA and 4-HTP. | [1][4][5][9] |

| MAO-B | Not significant | Not specified | 1000 nM | Does not significantly metabolize psilocin. | [9] |

Experimental Protocols

This section outlines a generalized protocol for assessing the in vitro metabolism of psilocin to 4-HIAA using human liver microsomes.

Materials and Reagents

-

Psilocin

-

4-HIAA standard

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching and protein precipitation)

-

Internal standard for LC-MS/MS analysis (e.g., deuterated 4-HIAA or a structurally similar compound)

-

LC-MS/MS system

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding psilocin (e.g., to a final concentration of 1000 nM).

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., up to 240 minutes). Time-course experiments with multiple sampling points are recommended.

-

Termination of Reaction: Terminate the reaction at designated time points by adding a quenching solvent, typically ice-cold acetonitrile. This step also serves to precipitate proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

Analytical Method: LC-MS/MS Quantification of 4-HIAA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 4-HIAA in complex biological matrices.

-

Chromatographic Separation: A C18 reverse-phase column is typically used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for 4-HIAA detection, as this can provide better sensitivity and reduced interference.[11][12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 4-HIAA and the internal standard.

-

Typical MRM Transition for 4-HIAA: A common transition is m/z 190.1 -> 146.1. However, this can vary depending on the instrument and source conditions. For instance, another reported transition is 192.0 > 146.0.[13]

-

Table 3: Example LC-MS/MS Parameters for 4-HIAA Analysis

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| Column | C18 reverse-phase | [12] |

| Mobile Phase A | Water with 0.1% formic acid | [13] |

| Mobile Phase B | Methanol with 0.3% formic acid | [13] |

| Flow Rate | 0.4 mL/min | [13] |

| Injection Volume | 3 µL | [13] |

| Mass Spectrometry | ||

| Ionization Mode | ESI Negative (for 4-HIAA), ESI Positive (for psilocin) | [12] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [12] |

| 4-HIAA MRM Transition | 192.0 > 146.0 | [13] |

| Internal Standard Transition | 197.0 > 151.0 (for 5-HIAA-D5) | [13] |

| Source Temperature | 150°C | [13] |

| Desolvation Gas Temperature | 600°C | [13] |

Conclusion

The in vitro metabolism of psilocybin to 4-HIAA is a well-defined pathway primarily mediated by MAO-A. Quantitative analysis of this process is crucial for drug development and is effectively achieved using a combination of in vitro incubation assays with human liver microsomes or recombinant enzymes and subsequent quantification by LC-MS/MS. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working to further elucidate the metabolism of psilocybin and its pharmacologically active metabolite, psilocin.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the Phase I metabolism of psilocin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]

- 8. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of Psilocybin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and this compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Penetration of 4-Hydroxyindole-3-acetic Acid Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyindole-3-acetic acid (4-HIAA) is a primary metabolite of psilocin, the psychoactive compound in psilocybin mushrooms. Its ability to cross the blood-brain barrier (BBB) is a critical factor in understanding its potential neuropharmacological effects. This technical guide provides an in-depth analysis of the available scientific evidence regarding the BBB permeability of 4-HIAA, including experimental methodologies, potential transport mechanisms, and its interaction with neural signaling pathways.

Evidence of Blood-Brain Barrier Permeability

Qualitative evidence confirms that 4-HIAA can cross the BBB. Studies in mice have demonstrated the presence of 4-HIAA in brain tissue following peripheral administration, indicating its capacity to traverse the barrier that separates the central nervous system (CNS) from systemic circulation.

Quantitative Analysis of BBB Permeability

While direct quantitative data such as brain-to-plasma concentration ratios or permeability coefficients for 4-HIAA are not extensively documented in publicly available literature, the established presence of 4-HIAA in the brain post-systemic injection strongly supports its ability to cross the BBB. Further quantitative studies are necessary to fully characterize the extent and rate of its transport.

Experimental Protocols

The determination of 4-HIAA in brain tissue is crucial for assessing its BBB permeability. A key methodology employed is High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC Analysis of 4-HIAA in Mouse Brain Tissue

This protocol outlines the steps for the qualitative and quantitative analysis of 4-HIAA in brain homogenates.

1. Sample Preparation:

-

Mice are administered 4-HIAA via intraperitoneal injection (e.g., 1 mg/kg).

-

After a specified time (e.g., 30 minutes), animals are euthanized, and brains are rapidly excised.

-

Brain tissue is homogenized in a suitable buffer (e.g., saline).

-

The homogenate is then subjected to protein precipitation using a solvent like acetonitrile.

-

The resulting mixture is centrifuged, and the supernatant is filtered through a 0.22-μm filter to remove particulate matter.

2. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV or fluorescence) is used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water) and an organic solvent (e.g., methanol) is typically employed for optimal separation.

-

Detection: The retention time of 4-HIAA is determined by running a standard solution. The presence of a peak at the corresponding retention time in the brain sample confirms the presence of 4-HIAA.

-

Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of known 4-HIAA concentrations. The concentration in the brain sample is then calculated based on the peak area.

Potential Transport Mechanisms

The exact mechanisms by which 4-HIAA crosses the BBB have not been definitively elucidated. However, based on its chemical structure—an indoleacetic acid derivative—it is plausible that it utilizes carrier-mediated transport systems.

Organic Anion Transporters (OATs): Members of the Organic Anion Transporter (OAT) family, which are part of the solute carrier (SLC) superfamily, are known to be expressed at the BBB and are responsible for the transport of a wide range of endogenous and exogenous organic anions. Given that other indole-containing compounds and acidic molecules are substrates for OATs, it is hypothesized that 4-HIAA may also be transported by these proteins. Specifically, OAT3 is known to be expressed at the blood-brain barrier and is involved in the transport of various organic anions.[1] Further research, such as in vitro transport assays using cell lines expressing specific OAT isoforms, is required to confirm this hypothesis.

Signaling Pathways and Neurological Effects

4-HIAA is a metabolite of psilocin and has been shown to modulate the serotonergic (5-HT) system.

Modulation of the Serotonin Pathway: Studies have indicated that 4-HIAA does not have a high affinity for direct binding to canonical 5-HT receptors.[2] However, it can influence the serotonergic system indirectly. Research has shown that administration of 4-HIAA can alter the expression of 5-HT in the nucleus accumbens, a key brain region involved in reward and motivation.[3] This suggests that 4-HIAA, after crossing the BBB, can engage with intracellular signaling cascades that regulate neurotransmitter levels. The structural similarity of 4-HIAA to other endogenous indole derivatives that modulate serotonergic signaling further supports its potential role in this pathway.[2]

Visualizations

Experimental Workflow for 4-HIAA Detection in Brain

Caption: Workflow for detecting 4-HIAA in mouse brain tissue.

Hypothesized Transport and Signaling of 4-HIAA

Caption: Hypothesized transport and signaling of 4-HIAA in the brain.

Conclusion

The available evidence indicates that this compound does cross the blood-brain barrier. While the precise quantitative parameters and transport mechanisms are yet to be fully elucidated, its confirmed presence in the CNS following peripheral administration and its subsequent modulation of the serotonin pathway underscore its potential as a neuroactive compound. Further research is warranted to quantify its BBB permeability and to identify the specific transporters involved, which will be crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in the brain. This knowledge will be invaluable for researchers in the fields of neuroscience, pharmacology, and drug development exploring the roles of psychedelic metabolites in the central nervous system.

References

- 1. In vitro and in vivo evidence of the importance of organic anion transporters (OATs) in drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Receptor Interactions of 4-Hydroxyindole-3-acetic Acid (4-HIAA)

A Technical Guide for Advanced Researchers

Introduction

4-hydroxyindole-3-acetic acid (4-HIAA) is the primary metabolite of psilocin, the pharmacologically active compound derived from psilocybin. As interest in the therapeutic potential of psychedelics and their metabolites grows, a thorough understanding of their molecular interactions is paramount for drug development and safety assessment. This technical guide provides an in-depth examination of the current knowledge surrounding the receptor binding affinity of 4-HIAA, offering detailed experimental protocols and visualizing key pathways to support researchers in this evolving field.

While its precursor, psilocin, is known to be a non-selective serotonin receptor agonist, compelling evidence suggests that 4-HIAA does not share this characteristic.[1][2] Recent studies have indicated that 4-HIAA exhibits negligible binding affinity for canonical 5-HT receptor subtypes.[1] This finding points towards a more nuanced role for 4-HIAA, potentially involving indirect modulation of serotonergic pathways rather than direct receptor activation.

Quantitative Receptor Binding Profile of 4-HIAA

For researchers and drug development professionals, this "negative data" is itself a critical piece of information, suggesting that the physiological effects of 4-HIAA are unlikely to be mediated by direct, high-affinity interactions with the receptors typically targeted by classic psychedelics.

Table 1: Summary of 4-HIAA Receptor Binding Affinity

| Receptor Subtype | Ligand | Assay Type | Quantitative Data (Ki, Kd, IC50) | Reference |

| Canonical 5-HT Receptors | 4-HIAA | Radioligand Binding Assay (presumed) | "Negligible binding affinity" - Specific values not published. | [1] |

This table will be updated as new quantitative data becomes available.

Experimental Protocol: Radioligand Displacement Assay for Serotonin Receptors

To determine the binding affinity of a test compound like 4-HIAA, a competitive radioligand binding assay is a standard and robust method.[3] This protocol describes a generalizable procedure for assessing the binding of 4-HIAA to a specific serotonin receptor subtype, for example, the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of 4-HIAA for the human 5-HT2A receptor.

Materials:

-

Cell membranes expressing the recombinant human 5-HT2A receptor.

-

A high-affinity radioligand for the 5-HT2A receptor (e.g., [3H]-Ketanserin).

-

4-HIAA at a range of concentrations.

-

A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like Mianserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and vials.

-

A scintillation counter.

-

Microplates (96-well or 384-well).

-

Cell harvester.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-HIAA and perform serial dilutions to obtain a range of test concentrations.

-

Dilute the cell membrane preparation in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio.

-

Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd).

-

-

Assay Setup:

-

To each well of the microplate, add the assay buffer, the appropriate concentration of 4-HIAA or the non-specific binding agent, the radioligand solution, and finally the diluted cell membrane preparation to initiate the binding reaction.[3]

-

Include control wells for "total binding" (containing radioligand and membranes only) and "non-specific binding" (containing radioligand, membranes, and a saturating concentration of the unlabeled antagonist).

-

-

Incubation:

-

Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium. This time should be determined in preliminary experiments.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[3]

-

Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 4-HIAA concentration.

-

Fit the resulting dose-response curve using a non-linear regression model to determine the IC50 value (the concentration of 4-HIAA that displaces 50% of the radioligand).

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Pathways

Metabolic Pathway of Psilocybin to 4-HIAA

The primary metabolic pathway of psilocybin involves its rapid dephosphorylation to psilocin, which is then further metabolized to 4-HIAA.

Psilocybin to 4-HIAA metabolic pathway.

Experimental Workflow for Radioligand Displacement Assay

The following diagram illustrates the key steps in the experimental workflow for determining the receptor binding affinity of 4-HIAA.

Workflow for a competitive radioligand binding assay.

Hypothesized Indirect Serotonergic Modulation by 4-HIAA

Given the negligible direct receptor binding, it is hypothesized that 4-HIAA may indirectly modulate the serotonergic system. One proposed mechanism is through influencing serotonin turnover and metabolism.

Hypothesized indirect action of 4-HIAA.

Conclusion

The current body of evidence strongly suggests that 4-HIAA, in contrast to its parent compound psilocin, does not act as a direct agonist at canonical serotonin receptors. The lack of significant binding affinity shifts the focus of future research towards understanding its potential indirect modulatory roles within the central nervous system. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools and perspectives to further investigate the subtle but potentially significant pharmacological profile of this key psychedelic metabolite. As the field progresses, it will be crucial to explore a wider range of potential molecular targets and signaling pathways to fully elucidate the contribution of 4-HIAA to the overall effects of psilocybin.

References

- 1. 4‐HIAA Blocks Methamphetamine‐Induced Conditioned Place Preference in Mice Through Modulation of the 5‐HT Pathway in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-HIAA Blocks Methamphetamine-Induced Conditioned Place Preference in Mice Through Modulation of the 5-HT Pathway in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

The Emerging Role of 4-Hydroxyindoleacetic Acid (4-HIAA) in the Modulation of the Serotonin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract